Cas no 343604-01-3 (2-Formyl-5-(3-nitrophenyl)phenol)

2-Formyl-5-(3-nitrophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-FORMYL-5-(3-NITROPHENYL)PHENOL
- 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde
- 2-Formyl-5-(3-nitrophenyl)phenol
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- MDL: MFCD18314719
- Inchi: 1S/C13H9NO4/c15-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)14(17)18/h1-8,16H
- InChI Key: SGBJBHBIWXYUEZ-UHFFFAOYSA-N
- SMILES: OC1=C(C=O)C=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- Topological Polar Surface Area: 83.1
- XLogP3: 3
2-Formyl-5-(3-nitrophenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320831-5 g |
2-Formyl-5-(3-nitrophenyl)phenol, 95%; . |
343604-01-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320831-5g |
2-Formyl-5-(3-nitrophenyl)phenol, 95%; . |
343604-01-3 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-Formyl-5-(3-nitrophenyl)phenol Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 2-Formyl-5-(3-nitrophenyl)phenol
2-Formyl-5-(3-nitrophenyl)phenol: A Comprehensive Overview
2-Formyl-5-(3-nitrophenyl)phenol (CAS No. 343604-01-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its formyl and nitro functional groups, exhibits a range of interesting properties that make it a valuable intermediate in various chemical processes.
The molecular formula of 2-Formyl-5-(3-nitrophenyl)phenol is C14H11NO4, and its molecular weight is approximately 261.24 g/mol. The compound's structure consists of a phenol ring substituted with a formyl group at the 2-position and a nitro-substituted phenyl group at the 5-position. This arrangement imparts distinct reactivity and stability characteristics to the molecule.
In recent years, 2-Formyl-5-(3-nitrophenyl)phenol has been extensively studied for its potential applications in the development of new pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of anti-inflammatory drugs. Studies have shown that derivatives of this compound can exhibit potent anti-inflammatory activity, making them promising candidates for further drug development.
Beyond pharmaceutical applications, 2-Formyl-5-(3-nitrophenyl)phenol has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Researchers have explored the use of this compound in organic solar cells, where its ability to absorb light efficiently and transfer charge effectively can enhance device performance.
The synthesis of 2-Formyl-5-(3-nitrophenyl)phenol typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the nitration of 2-formylphenol followed by coupling with a suitable aryl halide. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In terms of safety and handling, while 2-Formyl-5-(3-nitrophenyl)phenol is not classified as a hazardous substance under current regulations, it is important to handle it with appropriate precautions due to its reactivity and potential for forming reactive intermediates during chemical transformations. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.
The physicochemical properties of 2-Formyl-5-(3-nitrophenyl)phenol, including its solubility, melting point, and stability under various conditions, have been well-characterized through extensive experimental studies. These properties are crucial for optimizing its use in different applications, from drug synthesis to material science research.
In conclusion, 2-Formyl-5-(3-nitrophenyl)phenol (CAS No. 343604-01-3) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an important intermediate in the development of new pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in modern chemistry.
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